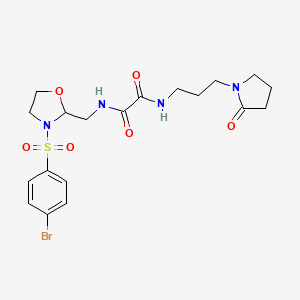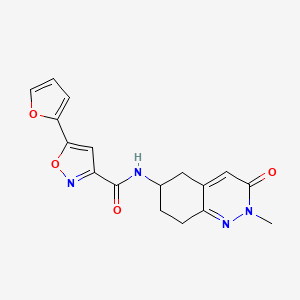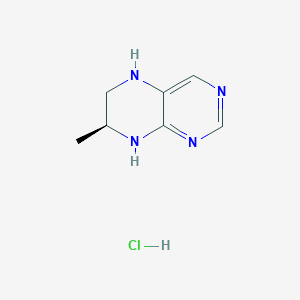![molecular formula C19H20N2O4S2 B2404142 1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide CAS No. 620589-92-6](/img/structure/B2404142.png)
1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C19H20N2O4S2 and its molecular weight is 404.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Preparation and Structure
- A study focused on the preparation and structure of related compounds, providing insights into the chemical reactions and crystallography involved in synthesizing similar derivatives. This research is significant for understanding the structural properties of such compounds (Ellis, Sammes, Hursthouse, & Neidle, 1972).
Magnetism and Luminescence
- Research on a metal-organic framework (MOF) derived from a terthiophene-based imidazole luminophore related to this compound revealed interesting properties, such as ligand-based emission and metal-based magnetic behaviors (Wang, He, Guo, Dunning, Humphrey, & Jones, 2021).
Synthesis and Reactions
- A paper on the synthesis of 3-alkyl(aryl)-4,6-dihydro-3H-thieno[3,4-d]thiazole-2-thione 5,5-dioxides explores methods for producing related compounds, which are important intermediates in chemical synthesis (Makarenko, Parkhomenko, Rozhenko, Rybakova, & Grigor’ev, 1995).
Corrosion Inhibition
- A study investigated arylamino substituted mercaptoimidazole derivatives, akin to the compound , as corrosion inhibitors for carbon steel, demonstrating their effectiveness in preventing metal corrosion (Duran, Yurttaş, & Duran, 2021).
Dopamine Beta-Hydroxylase Inhibition
- Research into 1-(thienylalkyl)imidazole-2(3H)-thiones as inhibitors of dopamine beta-hydroxylase, an enzyme crucial in neurotransmitter synthesis, indicates the potential of similar compounds in neurological studies (McCarthy, Matthews, Broersma, McDermott, Kastner, Hornsperger, Demeter, Weintraub, & Whitten, 1990).
Nitroxyl Radicals Synthesis
- The synthesis of nitroxyl radicals from related 2H-imidazole 1,3-dioxides showcases the application of these compounds in creating stable radicals, useful in various chemical processes (Kirilyuk, Grigor’ev, & Volodarskii, 1991).
Antimicrobial and Anti-Proliferative Activities
- A study on the synthesis of N-Mannich bases from oxadiazole thiones, closely related to the compound , found significant antimicrobial and anti-proliferative activities, indicating potential medical applications (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Propiedades
IUPAC Name |
3-(2,5-dimethoxyphenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-24-14-8-9-18(25-2)15(10-14)21-17-12-27(22,23)11-16(17)20(19(21)26)13-6-4-3-5-7-13/h3-10,16-17H,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMHXJVMUIQTIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2C3CS(=O)(=O)CC3N(C2=S)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Isopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2404060.png)
![3-Benzyl-2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2404061.png)
![2-[5-(3,5-dimethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2404062.png)

![(E)-ethyl 5-methyl-4-oxo-3-((pyridin-2-ylmethylene)amino)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2404064.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2404067.png)
![N-(3-chloro-4-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2404070.png)

![N-[(2,5-dimethoxyphenyl)methyl]-N-(1-methyl-1H-pyrazol-4-yl)but-2-ynamide](/img/structure/B2404072.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2404077.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanecarboxamide](/img/structure/B2404079.png)
